6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is an organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with phthalic anhydride to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, which exhibit enhanced thermal stability and mechanical properties.
Polymer Chemistry: The compound serves as a monomer or cross-linking agent in the synthesis of high-performance polymers and composites.
Biological Research: Its biological activity is studied to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.
3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the chloro group.
6-chloro-3-(4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both the chloro and ethylphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C16H12ClNO3/c1-2-10-3-6-12(7-4-10)18-15(19)13-9-11(17)5-8-14(13)21-16(18)20/h3-9H,2H2,1H3 |
InChI Key |
STJXOJJTGXGQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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